molecular formula C16H15N3O4S B4977944 2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide

2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide

Cat. No.: B4977944
M. Wt: 345.4 g/mol
InChI Key: WKWSBFODQQIPRQ-UHFFFAOYSA-N
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Description

2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide is a chemical compound with the molecular formula C16H15N3O4S It is characterized by the presence of a nitroaniline group, an oxoethyl group, and a sulfanyl group attached to a phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide typically involves the reaction of 4-nitroaniline with a suitable oxoethylating agent in the presence of a sulfanylating reagent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Substitution reactions may involve nucleophiles such as thiols or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[2-(4-aminoanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by forming disulfide bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-nitroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide
  • 2-[2-(4-aminoanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide

Uniqueness

2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide is unique due to the presence of both a nitro group and a sulfanyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-15(17-12-4-2-1-3-5-12)10-24-11-16(21)18-13-6-8-14(9-7-13)19(22)23/h1-9H,10-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWSBFODQQIPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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